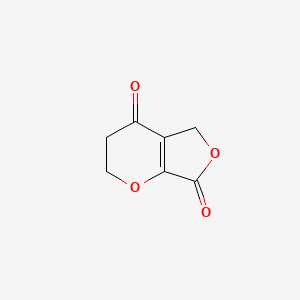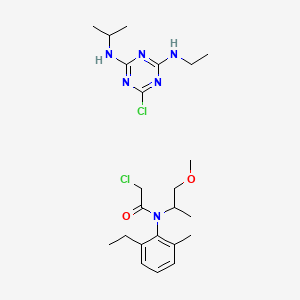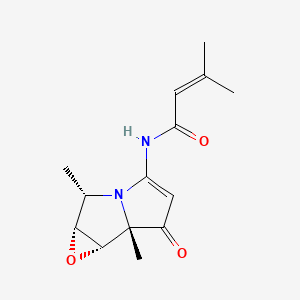
Bohemamine
描述
科学研究应用
Bohemamine has several scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of more complex molecules.
作用机制
Target of Action
Bohemamines (BHMs) are bacterial alkaloids containing a pyrrolizidine core The primary targets of Bohemamine are not explicitly mentioned in the available literature
Mode of Action
The biosynthesis of Bohemamines involves a coordinated action of nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG . BhmJ is responsible for incorporating a nonproteinogenic amino acid (2S,5S)-5-methyl-proline (5-Mepro). The tandem action of BhmK and BhmG is responsible for the formation of the pyrrolizidine core and C-7 methylation .
Biochemical Pathways
The biosynthesis of Bohemamines involves nonribosomal peptide synthetases (NRPSs) for the formation of indolizidine intermediates, followed by consecutive reactions to generate pyrrolizidine scaffolds by Baeyer-Villiger monooxygenases (BVMOs)
Result of Action
Bohemamines have been found to have cytotoxicity against cancer cell lines . Dibohemamines B and C, two new this compound analogues, were found to have nanomolar cytotoxicity against the non-small cell-lung cancer cell line A549 .
Action Environment
The production of Bohemamines is activated using a ribosome engineering approach in Streptomyces sp. CB02009 . The highly unstable nature of some intermediates in the biosynthesis of Bohemamines suggests that the coordinated action of BhmJ, BhmK, and BhmG might be one of Nature’s strategies to avoid the accumulation of shunt metabolites . This indicates that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the conditions of the bacterial culture.
生化分析
Biochemical Properties
Bohemamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in DNA replication and repair. This compound binds to DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication . This interaction leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to DNA, forming a stable complex with topoisomerase II, which inhibits the enzyme’s activity and prevents DNA replication . This inhibition leads to the accumulation of DNA breaks and triggers cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Studies have shown that this compound retains its biological activity for several days when stored at low temperatures. Prolonged exposure to higher temperatures can lead to its degradation and reduced efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to cumulative cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing significant adverse effects. The therapeutic window of this compound is narrow, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels. These interactions can affect various physiological processes, including detoxification, energy production, and cellular signaling.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it may interact with cytoplasmic proteins and organelles. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the nucleus or other organelles. These localizations are essential for this compound’s role in modulating cellular processes and exerting its biological effects.
准备方法
Synthetic Routes and Reaction Conditions: Bohemamine can be synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces spinoverrucosus . The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation cultures are typically pooled and extracted multiple times with solvents such as ethyl acetate. The extract is then concentrated and purified to isolate this compound .
化学反应分析
Types of Reactions: Bohemamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different biological activities and properties .
相似化合物的比较
Bohemamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. Similar compounds include:
Spithioneines A and B: These are this compound derivatives that possess an unusual ergothioneine moiety.
Dibohemamines A-C: These are dimeric this compound analogues that have shown potent cytotoxicity against non-small cell lung cancer cell lines.
In comparison to these compounds, this compound stands out due to its unique mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXZADXFDTXOF-OKVQYTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993704 | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-12-6 | |
| Record name | Bohemamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are bohemamines and where are they found?
A1: Bohemamines are a class of pyrrolizidine alkaloids primarily isolated from various Streptomyces species, many of which are marine-derived. [, , , , , , ] These bacteria are known for their ability to produce a diverse array of secondary metabolites.
Q2: What is unique about the chemical structure of bohemamines?
A2: Bohemamines possess a pyrrolizidine core with two unusual methyl groups at positions C-7 and C-9. [, ] The C-9 methyl group originates from a non-proteinogenic amino acid, (2S,5S)-5-methylproline, incorporated during biosynthesis. [] Interestingly, some bohemamine derivatives, like spithioneines A and B, incorporate the amino acid ergothioneine as a pyrrolizidine substituent, a rare occurrence in natural products. [, ]
Q3: How are bohemamines biosynthesized in Streptomyces?
A3: Studies on Streptomyces sp. CB02009 have revealed a fascinating biosynthetic pathway for bohemamines. The process involves a coordinated action of three key enzymes: a nonribosomal peptide synthetase (BhmJ), a Baeyer-Villiger monooxygenase (BhmK), and a methyltransferase (BhmG). [] BhmJ and BhmK are responsible for constructing the pyrrolizidine core. [] BhmG then specifically methylates the C-7 position. [] The C-9 methyl group is introduced through the incorporation of (2S,5S)-5-methylproline. [] This economical biosynthetic route highlights the intricate enzymatic interplay in this compound production.
Q4: Have any synthetic approaches been explored for this compound production?
A4: Yes, researchers have successfully synthesized dimeric this compound analogues (dibohemamines) through a non-enzymatic process. [] By reacting monomeric bohemamines with formaldehyde under mild conditions, they were able to mimic the dimerization observed in natural dibohemamines. [] This discovery not only confirmed the structures of naturally occurring dibohemamines but also paved the way for generating a library of this compound analogues for biological evaluation. []
Q5: What biological activities have been reported for bohemamines?
A5: Bohemamines have shown interesting biological activities, particularly cytotoxicity against cancer cell lines. For example, dithis compound F displayed potent cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cell lines with IC50 values of 1.1 and 0.3 μM, respectively. [] Dibohemamines B and C also exhibited nanomolar cytotoxicity against the A549 cell line. [] Other this compound derivatives, like those isolated from Streptomyces sp. UMA-044, have been identified as inhibitors of cell adhesion mediated by LFA-1/ICAM-1 interactions. []
Q6: Are there any genomic insights into this compound production?
A6: The draft genome sequence of the marine-derived Streptomyces sp. TP-A0873, a known producer of this compound, has been determined. [] Analysis of the genome revealed the presence of at least 14 gene clusters potentially encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). [] These findings highlight the rich biosynthetic potential of this strain and provide a basis for further exploration of its secondary metabolite repertoire.
Q7: Has this compound been identified in organisms other than Streptomyces?
A7: While this compound itself has primarily been isolated from Streptomyces, a structurally similar compound, hennaminal, was discovered in the marine cyanobacterium Rivularia sp. [] Hennaminal shares the rare β,β-diamino unsaturated ketone functionality with this compound, suggesting a potential evolutionary link or convergent evolution of this chemical motif. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


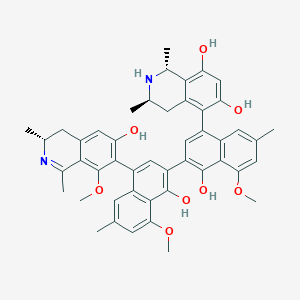

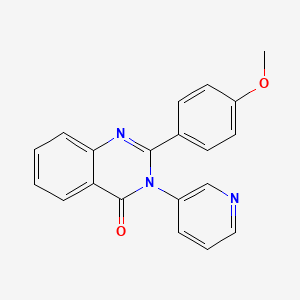
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
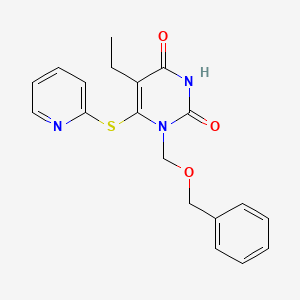
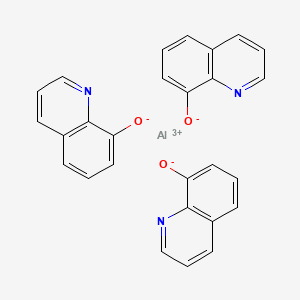

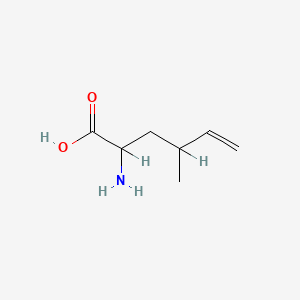
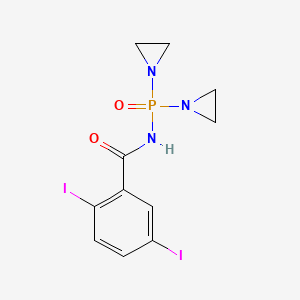
![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)

